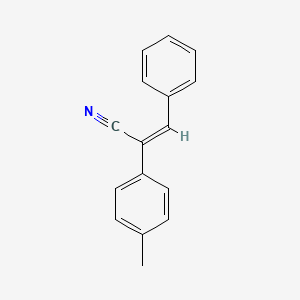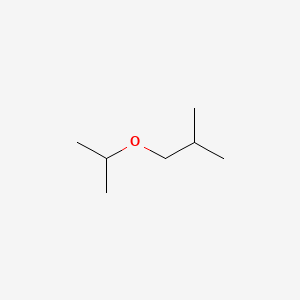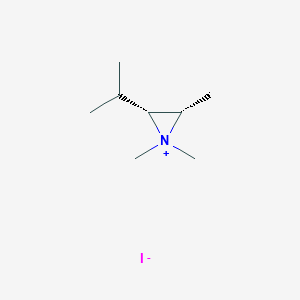
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate is an organic compound with the molecular formula C8H12O4. It consists of 12 hydrogen atoms, 8 carbon atoms, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate typically involves the esterification of acrylic acid with 2-methoxy-1,1-dimethyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the methoxy group.
Polymerization: As an acrylate, it can undergo free radical polymerization to form polymers, which are used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate involves its reactivity as an acrylate ester. It can undergo polymerization reactions to form long-chain polymers. The molecular targets and pathways involved in its biological activity are related to its ability to interact with nucleophiles and form covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate can be compared with other acrylate esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share similar reactivity due to the presence of the acrylate group, this compound is unique due to the presence of the methoxy and dimethyl groups, which influence its physical and chemical properties. These groups can affect the compound’s solubility, boiling point, and reactivity .
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
63905-46-4 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 2-methyl-2-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C8H12O4/c1-5-6(9)12-8(2,3)7(10)11-4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
QEEOCOTWUSMGLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



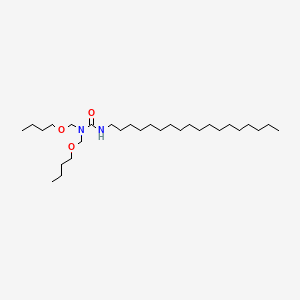
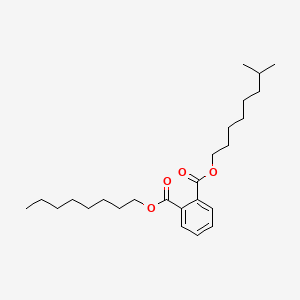
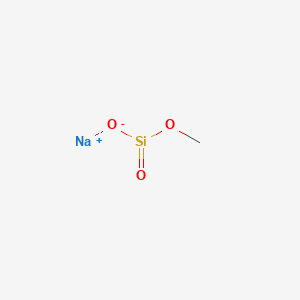
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
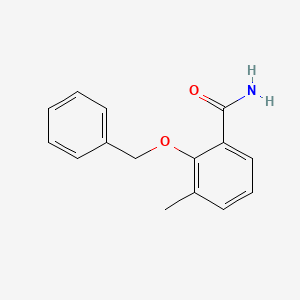
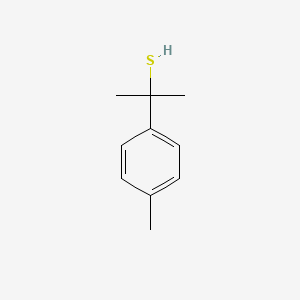
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
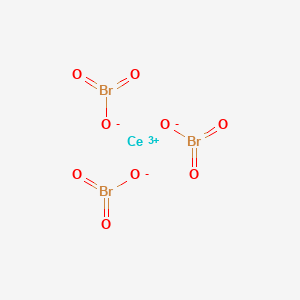
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
